molecular formula C18H17N3O4 B6482930 ethyl 4-{[(furan-2-yl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 921899-71-0

ethyl 4-{[(furan-2-yl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6482930
CAS No.: 921899-71-0
M. Wt: 339.3 g/mol
InChI Key: IJRHAGHNDVHJJZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(furan-2-yl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{[(furan-2-yl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound features a dihydropyridazine ring, which is known for its diverse biological activities. Its molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of 350.4 g/mol. The presence of the furan moiety and the carboxylate group contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar pyridazine derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Exhibiting minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis.
  • Biofilm formation inhibition : Compounds in this class have demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with minimum biofilm inhibitory concentrations (MBIC) reported between 31.108 to 248.863 μg/mL .

The proposed mechanisms for the antimicrobial effects include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways crucial for bacterial growth.
  • Disruption of Nucleic Acid Synthesis : By interfering with nucleic acid production, these compounds can effectively halt bacterial replication.
  • Peptidoglycan Inhibition : Targeting cell wall synthesis is another mechanism that enhances the bactericidal effects .

Case Study 1: Antibacterial Activity

In a controlled study, this compound was tested against several clinical isolates. The results indicated:

Bacterial StrainMIC (μM)Biofilm Inhibition (%)
Staphylococcus aureus62.570
Enterococcus faecalis12560
Pseudomonas aeruginosa31.10875

These findings suggest that the compound exhibits potent antibacterial properties, particularly against biofilm-forming bacteria .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal activity of related compounds against Candida albicans, revealing:

CompoundMIC (μM)Activity Level
Ethyl derivative106.91Moderate
Fluconazole220.76Standard Comparison

The ethyl derivative outperformed fluconazole in inhibiting C. albicans biofilms, indicating promising antifungal potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridazine ring. The presence of electron-withdrawing groups enhances antibacterial activity by increasing the compound's lipophilicity and facilitating better membrane penetration.

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-24-18(23)17-15(19-12-14-9-6-10-25-14)11-16(22)21(20-17)13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRHAGHNDVHJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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